Lipophilicity-Driven Differentiation: Calculated logP of 941905-27-7 vs. N-(3,5-dimethylphenyl) Analog
The target compound exhibits a predicted XLogP3 value of approximately 3.7, whereas the closest commercially listed analog N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941990-97-2) has a reported predicted XLogP3 of 3.5 [1]. This 0.2 log unit increase in lipophilicity arises from the 4-ethyl substitution versus 3,5-dimethyl substitution and can influence membrane permeability and non-specific binding in cellular assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~3.7 |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941990-97-2): 3.5 |
| Quantified Difference | Δ XLogP3 ≈ +0.2 |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
Even a 0.2 log unit difference in predicted lipophilicity can translate to a measurable shift in cellular permeability and off-target binding profiles, making 941905-27-7 the preferred choice for studies targeting lipophilicity-sensitive parameters like blood-brain barrier penetration.
- [1] Kuujia. Cas no 941990-97-2 (N-(3,5-dimethylphenyl)-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide) product page. Reports predicted XLogP3 = 3.5 for the comparator. View Source
